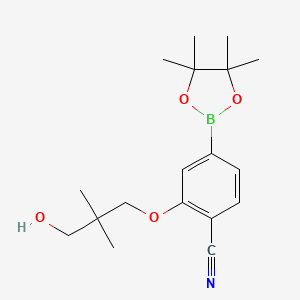
2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C18H26BNO4 and its molecular weight is 331.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, with the CAS number 2490666-02-7 and molecular formula C18H26BNO4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 331.2 g/mol
- Chemical Structure : The compound features a benzonitrile core substituted with a dioxaborolane moiety and a hydroxylated branched alkyl chain.
The biological activity of this compound is linked to its ability to modulate cellular processes through interaction with specific biological targets. Preliminary studies suggest that it may influence pathways related to:
- Endoplasmic Reticulum Stress : The compound exhibits properties akin to chemical chaperones that help maintain protein homeostasis under stress conditions. This is particularly relevant in the context of diseases characterized by protein misfolding and aggregation.
Research Findings
-
Vascular Remodeling and Hypertension
- A study investigated the effects of related compounds on vascular smooth muscle cells (VSMCs) under angiotensin II (AngII) stimulation. It was found that chemical chaperones like 3-hydroxy-2-naphthoic acid (3HNA), which shares structural similarities with the target compound, prevented vascular remodeling and hypertension in mice models by inhibiting protein synthesis and the unfolded protein response (UPR) markers in VSMCs .
-
In vitro Studies
- In cultured cells, compounds similar to this compound demonstrated the ability to reduce inflammation and fibrosis markers. These findings suggest potential applications in treating cardiovascular diseases where chronic inflammation is a contributing factor.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds with similar structures:
Propiedades
IUPAC Name |
2-(3-hydroxy-2,2-dimethylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-16(2,11-21)12-22-15-9-14(8-7-13(15)10-20)19-23-17(3,4)18(5,6)24-19/h7-9,21H,11-12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPRNVIJPREAFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













